molecular formula C9H15ClN2O B7953590 1-(3-aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride

1-(3-aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride

Cat. No.: B7953590
M. Wt: 202.68 g/mol
InChI Key: SXPRYMRPGHKKGO-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride is a heterocyclic organic compound characterized by a pyridin-2(1H)-one core substituted with a 3-aminopropyl group at the 1-position and a methyl group at the 6-position. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications. The 6-methyl group likely contributes to steric stabilization and modulates lipophilicity, while the protonated aminopropyl side chain facilitates ionic interactions in biological systems.

Properties

IUPAC Name

1-(3-aminopropyl)-6-methylpyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-8-4-2-5-9(12)11(8)7-3-6-10;/h2,4-5H,3,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPRYMRPGHKKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 6-Methylpyridin-2(1H)-One

The most straightforward method involves alkylating 6-methylpyridin-2(1H)-one with 3-aminopropyl bromide or chloride under basic conditions. Source outlines a protocol where the pyridinone derivative reacts with 3-aminopropylamine in tetrahydrofuran (THF) at 60–70°C for 12–24 hours. The reaction mechanism proceeds via nucleophilic substitution, where the deprotonated nitrogen of the pyridinone attacks the electrophilic carbon of the alkyl halide. A critical optimization parameter is maintaining a pH >10 using sodium hydroxide or potassium carbonate to ensure the pyridinone remains deprotonated.

Post-reaction workup includes extraction with dichloromethane (CH2Cl2) and washing with brine to remove unreacted starting materials. The crude product is purified via silica gel chromatography (MeOH:Et2O, 4:1), yielding the free base in 68% purity. Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in methanol-diethyl ether, followed by solvent evaporation and recrystallization from methanol-ether mixtures.

Key Data:

ParameterValueSource
Reaction Temperature60–70°C
Reaction Time12–24 hours
Purification SolventMeOH:Et2O (4:1)
Final Yield (Free Base)68%

Cyclocondensation with Aminopropyl Derivatives

An alternative route employs cyclocondensation between 6-methylpyridin-2(1H)-one and 3-aminopropyl isocyanate or carbamate. Source describes a Miyaura borylation-Suzuki coupling sequence to construct the pyridinone core, followed by cyclocondensation with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde. This method, while lengthier (6–7 steps), allows for modular derivatization of the aminopropyl side chain. For instance, intermediates protected with BOC or phthalimide groups enable selective functionalization before deprotection with trifluoroacetic acid (TFA).

Critical challenges include controlling regioselectivity during the Suzuki coupling and minimizing sulfoxide byproducts during methylthio oxidation. Source reports a 20–30% overall yield for this route, with purity >95% confirmed via HPLC.

Industrial-Scale Adaptations and Process Optimization

Continuous Flow Reactor Systems

For large-scale production, source highlights the use of continuous flow reactors to enhance mixing efficiency and reduce reaction times. A case study demonstrates a 40% reduction in process time (from 24 to 14 hours) compared to batch reactors, with yields improving from 68% to 82%. Temperature gradients and reagent stoichiometry are tightly controlled to prevent thermal degradation of the aminopropyl intermediate.

Byproduct Mitigation Strategies

A common byproduct, N-alkylated pyridinone, forms due to over-alkylation at the pyridinone nitrogen. Source addresses this by employing bulky bases like N,N-diisopropylethylamine (DIPEA), which sterically hinder further alkylation. Additionally, gradient elution during chromatography separates the mono- and dialkylated species, achieving >99% purity in the final hydrochloride salt.

Analytical Validation and Characterization

Structural Confirmation via NMR and Mass Spectrometry

The hydrochloride salt’s structure is validated using 1H-NMR and ESI-MS. Source reports characteristic NMR signals: δ 2.70 (s, 3H, CH3), 3.48 (t, 4H, CH2-N), and 8.86 (d, 1H, pyridinone-H). ESI-MS data ([M+H]+ m/z = 213.2) align with the molecular formula C9H14N2O·HCl.

Purity Assessment via Chromatography

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >99% purity, with retention times consistent across batches .

Chemical Reactions Analysis

Types of Reactions

1-(3-aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, especially with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, facilitating the creation of diverse chemical entities.
Reaction TypeDescription
OxidationCan be oxidized to form N-oxide derivatives
ReductionReduced using agents like sodium borohydride
SubstitutionParticipates in nucleophilic substitution reactions

Biology

  • Enzyme Inhibition : Research indicates that 1-(3-aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride may inhibit specific enzymes, which could be leveraged in studying metabolic pathways.
  • Protein Binding Studies : The compound's aminopropyl group enables it to interact with proteins, potentially affecting their function and stability.

Medicine

  • Therapeutic Potential : Investigations into the anti-inflammatory and anti-cancer properties of this compound are ongoing. Early studies suggest it may modulate key biochemical pathways involved in disease processes.
Therapeutic AreaPotential Effects
Anti-inflammatoryModulation of inflammatory pathways
Anti-cancerInhibition of cancer cell proliferation

Industry

  • Material Development : In industrial applications, this compound is utilized in developing novel materials and specialty chemicals. Its unique properties make it an attractive precursor for various chemical syntheses.

Study on Enzyme Inhibition

A recent study explored the potential of this compound as an inhibitor of mammalian STE20-like kinases (MST3/4). The compound demonstrated selective inhibition, providing insights into its role in regulating autophagy and cellular signaling pathways. This highlights its potential as a chemical probe for studying kinase functions in cellular systems .

Therapeutic Applications

In a pharmacological study, the compound was evaluated for its effects on serotonin transporters (SERT). It exhibited selectivity and potency comparable to known inhibitors, suggesting its viability as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

1-(3-Aminopropyl)pyridin-2(1H)-one (CAS 102675-58-1)

  • Structure : Lacks the 6-methyl group present in the target compound.
  • Molecular Weight : 152.19 (free base) vs. ~188.66 for the hydrochloride form of the target compound (estimated).
  • The free base form has lower aqueous solubility compared to the hydrochloride salt of the target compound .

1-(3-Aminopropyl)pyrrolidin-2-one

  • Structure : Features a pyrrolidin-2-one ring instead of pyridin-2(1H)-one.
  • Key Difference: The pyridinone core provides aromaticity, enhancing π-π stacking interactions in biological targets, whereas the pyrrolidinone’s saturated ring lacks this property. Derivatives of this class are often used as nicotinic acetylcholine receptor ligands, highlighting the role of heterocycle choice in target specificity .

1-Cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

  • Structure : Shares the 6-methylpyridin-2(1H)-one core but incorporates a cyclopropyl group and a dichlorobenzoyl-azetidine substituent.

Physicochemical and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (Salt) Biological Activity/Application
Target Compound Pyridin-2(1H)-one 6-methyl, 3-aminopropyl (HCl salt) ~188.66 Not explicitly stated (inferred biochemical use)
1-(3-Aminopropyl)pyridin-2(1H)-one Pyridin-2(1H)-one 3-aminopropyl (free base) 152.19 Skin care, biochemical applications
KJ1–KJ19 Derivatives Pyridin-2(1H)-one Varied (e.g., methoxycarbonyl) 300–450 (estimated) Anticancer (suppress cell viability)
Pyrrolidin-2-one Derivatives Pyrrolidin-2-one Morpholinyl/piperidinyl groups 300–400 (HCl salts) Nicotinic acetylcholine receptor ligands

Key Observations:

Solubility: Hydrochloride salts (target compound, pyrrolidinone derivatives) exhibit superior aqueous solubility compared to free bases.

Lipophilicity : The 6-methyl group in the target compound moderately increases logP relative to unmethylated analogues, balancing solubility and membrane permeability.

Biological Activity: Substituent diversity drives functional specialization. For example, Cabotegravir derivatives with methoxycarbonyl groups target cancer cells , while morpholinyl-pyrrolidinones modulate neurotransmitter receptors .

Biological Activity

1-(3-Aminopropyl)-6-methylpyridin-2(1H)-one hydrochloride is a compound that has gained attention in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure combining an aminopropyl group with a methylpyridinone core. This structural configuration is significant for its biological interactions.

PropertyValue
Molecular FormulaC₈H₁₀ClN₂O
Molecular Weight174.63 g/mol
CAS Number1176063-22-1
Purity≥98%
Physical FormSolid

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound's aminopropyl group facilitates binding to various molecular targets, potentially inhibiting their activity and modulating biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes associated with inflammatory processes and oxidative stress, such as myeloperoxidase (MPO) .
  • Protein Binding : Its interaction with biomolecules suggests potential roles in signal transduction pathways and cellular responses .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays:

  • Anti-inflammatory Effects : Inhibition of MPO has been observed, indicating potential use in treating inflammatory diseases .
  • Cell Viability : Studies have shown that at specific concentrations, the compound does not exhibit cytotoxic effects on cell lines, suggesting a favorable safety profile .

Case Studies

  • Myeloperoxidase Inhibition : A study highlighted the compound's ability to inhibit MPO activity in human plasma, which is linked to oxidative damage in inflammatory states. The compound demonstrated high selectivity over related enzymes, making it a candidate for further development as an anti-inflammatory agent .
  • Therapeutic Potential : Another study explored the compound's pharmacological activities, suggesting that it may serve as a precursor for drug development targeting various diseases, including cancer and cardiovascular conditions .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
1-(3-Aminopropyl)imidazoleImidazole coreModerate enzyme inhibition
1,4-Bis(3-aminopropyl)piperazinePiperazine coreLimited therapeutic use
3-(Triethoxysilyl)propan-1-amineSilane corePrimarily industrial use

Q & A

Q. What strategies enable derivatization of the pyridinone core to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on functional group tolerance:
  • Electrophilic Substitution : Introduce halogens (Cl, Br) at the 6-methyl position using NCS or NBS .
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the pyridinone ring .
  • Reductive Amination : Modify the aminopropyl chain with aldehydes/ketones to generate secondary amines .

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